

Comparative Analysis of Isobenzofuranone Scaffolds in Cross-Reactivity Studies

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Compound of Interest

Compound Name: 6-Methylisobenzofuran-1(3H)-one

Cat. No.: B1348246

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A detailed examination of the cross-reactivity profiles of isobenzofuranone derivatives, providing insights for researchers, scientists, and drug development professionals.

Due to a lack of specific cross-reactivity data for **6-Methylisobenzofuran-1(3H)-one**, this guide provides a comparative analysis of the broader isobenzofuranone class of compounds, drawing on published studies of various derivatives. This information is intended to serve as a reference for potential off-target effects and guide selectivity profiling for new molecules based on this scaffold.

Isobenzofuran-1(3H)-one derivatives are a class of bicyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities range from anticancer and neuroprotective to antidepressant effects. However, as with many small molecule inhibitors, understanding their cross-reactivity is crucial for predicting potential side effects and identifying opportunities for polypharmacology.

Cross-Reactivity Landscape of Isobenzofuranone Derivatives

While direct, comprehensive cross-reactivity profiling for **6-Methylisobenzofuran-1(3H)-one** is not publicly available, studies on related isobenzofuranone derivatives have revealed specific and sometimes selective interactions with various biological targets.

Table 1: Summary of Biological Targets and Selectivity of Various Isobenzofuranone Derivatives

Derivative Class	Primary Target(s)	Reported Selectivity/Cross-Reactivity	Reference
Novel Isobenzofuran-1(3H)-one Derivatives	TWIK-related potassium channel-1 (TREK-1)	>30-fold selectivity over other K ⁺ , Na ⁺ , and TRP channels.	[1]
Spiro-isobenzofuranones	Histamine H3 Receptor (Inverse Agonists)	Selective over other histamine receptor subtypes.	[2]
C-3 Functionalized Isobenzofuran-1(3H)-ones	Cancer Cell Lines (e.g., U937, K562)	In silico predictions suggest potential interactions with GPCRs, ion channels, kinases, nuclear receptors, proteases, and enzymes. Experimental data on specific off-targets is limited.	[3]
Novel Isobenzofuran-1(3H)-one Derivatives	Serotonin Transporter (SERT)	Showed inhibitory effects on serotonin reuptake; potential for cross-reactivity with μ -opioid and CCK-B receptors was investigated to avoid addiction liability.	[4]

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the selectivity of isobenzofuranone derivatives, a variety of in vitro assays are employed. Below are representative protocols for key experimental methodologies.

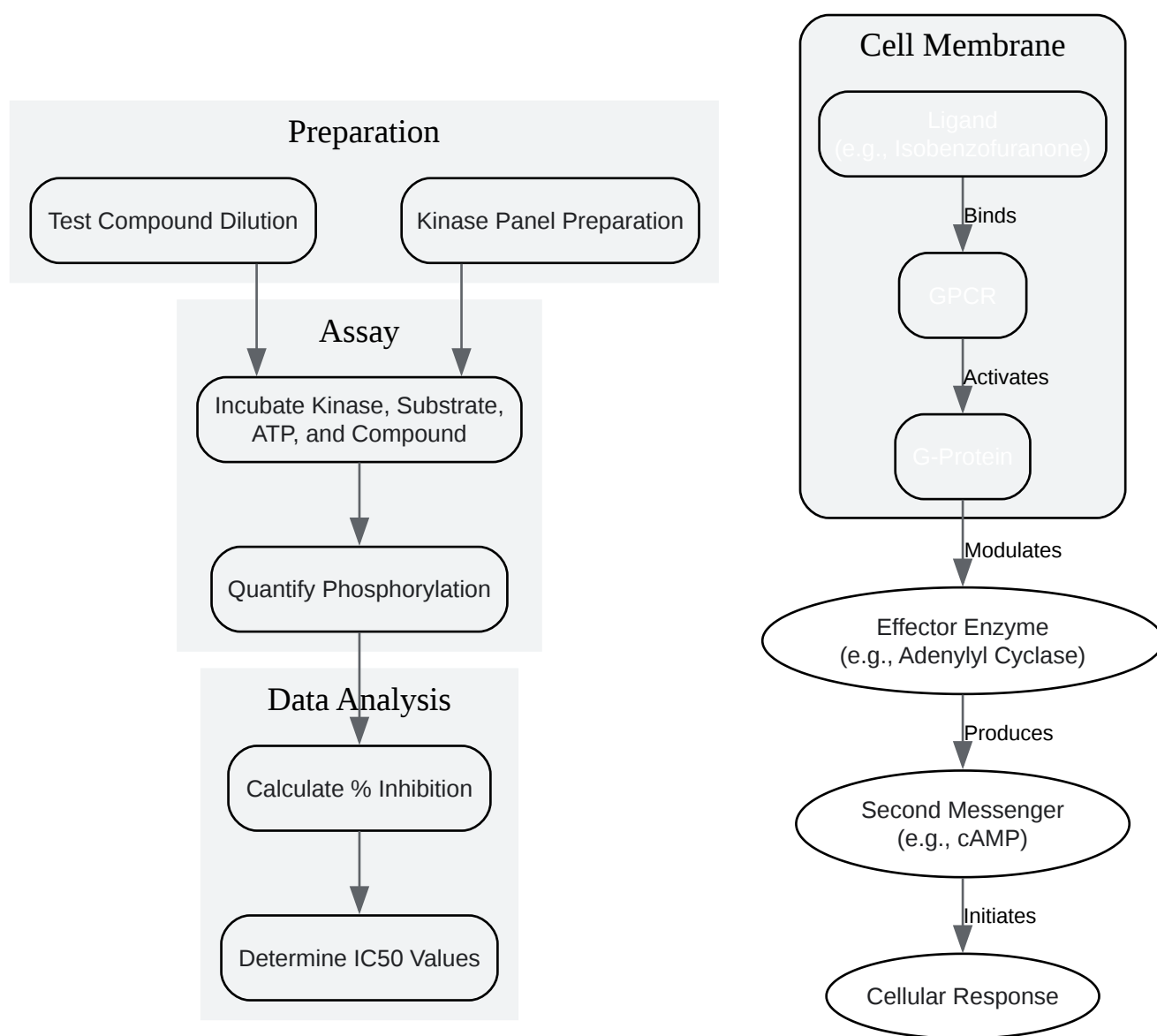
Kinase Inhibitor Profiling

Objective: To determine the inhibitory activity of a compound against a panel of protein kinases.

Methodology:

- **Compound Preparation:** The test compound (e.g., an isobenzofuranone derivative) is serially diluted to create a range of concentrations.
- **Kinase Reaction:** Each kinase in the panel is incubated with its specific substrate and ATP in a reaction buffer.
- **Inhibition Assay:** The test compound at various concentrations is added to the kinase reaction mixtures.
- **Detection:** The amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (^{33}P -ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
- **Data Analysis:** The percentage of kinase activity inhibition is calculated for each compound concentration. IC₅₀ values are then determined by fitting the data to a dose-response curve.

Workflow for Kinase Profiling



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